2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid
Description
2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid is a substituted propanoic acid derivative featuring a methyl group and a phenylcarbamoyl amino moiety at the C2 position. Its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol. The compound’s structure combines a carboxylic acid group with a urea-like (carbamoyl) linkage, enabling hydrogen bonding interactions.
Properties
IUPAC Name |
2-methyl-2-(phenylcarbamoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,9(14)15)13-10(16)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHKWJPAZFLNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid typically involves the reaction of 2-methylpropanoic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by a methyl group and a phenylcarbamoyl group attached to the alpha carbon. Its molecular weight is approximately 222.24 g/mol. The presence of these functional groups contributes to its reactivity and biological activity, making it a candidate for drug formulation aimed at treating infections or metabolic disorders.
Pharmaceutical Applications
-
Drug Development :
- 2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid has been identified as a potential building block in the synthesis of novel pharmaceutical agents. Its unique structure allows for the modification of pharmacokinetic properties, enhancing drug efficacy and safety profiles.
- Case Study : Research indicates that derivatives of this compound may exhibit improved binding affinities to specific biological targets, optimizing therapeutic efficacy while minimizing side effects.
- Antihistamine Activity :
- Buffering Agent :
Research indicates that this compound exhibits various biological activities, including:
- Interaction Studies : Investigations into its binding affinity with various biological targets are ongoing, aiming to elucidate its mechanism of action and therapeutic potential.
Understanding these interactions is crucial for optimizing its therapeutic efficacy and minimizing side effects.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group is believed to play a crucial role in its biological activity by binding to target proteins or enzymes, thereby modulating their function. Further research is needed to fully elucidate the molecular mechanisms underlying its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid with analogous compounds:
Key Observations:
- Functional Groups : The target compound’s urea group (carbamoyl) enhances hydrogen-bonding capacity compared to ether () or ester () linkages. This may improve solubility in polar solvents like water or DMSO.
- Molecular Weight : The compound in has a significantly higher molecular weight (~420 g/mol) due to trichloro and dioxo groups, which may reduce bioavailability compared to the target compound.
Physicochemical Properties
- Solubility : The urea group in the target compound may enhance water solubility compared to ’s ether-linked analog. However, the phenyl group could introduce hydrophobicity, requiring balanced formulation strategies.
- Stability : The absence of labile groups (e.g., dioxo in or methylsulfanyl in ) suggests greater hydrolytic stability under physiological conditions.
Biological Activity
2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid, also known by its chemical formula C11H14N2O3, has garnered attention in recent years for its potential biological activities. This compound is a derivative of amino acids and exhibits various pharmacological properties that may be leveraged in therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a methyl group, a phenylcarbamoyl moiety, and an amino group, which contribute to its unique biological properties. The molecular weight is approximately 218.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 218.24 g/mol |
| IUPAC Name | This compound |
Research indicates that the biological activity of this compound may involve modulation of specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The phenylcarbamoyl group is particularly significant as it may enhance binding affinity to biological targets, influencing cellular processes such as proliferation and apoptosis.
Biological Activities
-
Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Pathogen MIC (mg/mL) Staphylococcus aureus 0.5 Escherichia coli 1.0 Listeria monocytogenes 0.25 - Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory effects, showing promise in reducing cytokine production in cell culture models.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL, highlighting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer properties of this compound involved treating human breast cancer cell lines with varying concentrations of this compound. Flow cytometry analysis revealed increased apoptotic cell populations at higher concentrations, suggesting a concentration-dependent effect on cancer cell viability .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 2-Methyl-2-[(phenylcarbamoyl)amino]propanoic acid and its intermediates?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with reference standards is critical for identifying impurities and intermediates. For example, impurities in structurally similar compounds (e.g., substituted phenylpropanoic acids) are resolved using EP-grade reference materials with specific retention times and UV detection . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) should be employed to confirm molecular structure, focusing on the carbamoyl and methyl substituents.
Q. How can researchers optimize synthetic routes to minimize by-product formation?
- Methodological Answer : Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied using design-of-experiments (DoE) approaches. For phenylcarbamoyl derivatives, controlling the stoichiometry of phenyl isocyanate during urea bond formation reduces side reactions. Evidence from reactor design studies emphasizes the importance of continuous flow systems to enhance mixing and heat transfer, which mitigates degradation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : While direct toxicity data for this compound is limited, structurally related carcinogenic propanoic acid derivatives require strict adherence to safety practices:
- Use engineering controls (fume hoods) and personal protective equipment (PPE) to prevent dermal absorption .
- Implement airborne concentration monitoring and emergency showers/eye wash stations .
- Decontaminate labware with alkaline hydrolysis to break down urea linkages .
Advanced Research Questions
Q. What computational strategies predict the reactivity and stability of this compound in solvent systems?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model solvation effects and transition states. For example, reaction path search methods combined with experimental validation (e.g., ICReDD’s workflow) identify optimal solvents by correlating computed Gibbs free energy with experimental yield . Molecular dynamics simulations further assess conformational stability of the carbamoyl group in aqueous vs. organic media.
Q. How do structural modifications of the phenylcarbamoyl group influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution of the phenyl ring (e.g., electron-withdrawing/donating groups) and evaluation via in vitro assays. For analogous compounds, anti-inflammatory activity correlates with para-substituted ethyl or methyl groups due to enhanced hydrophobic interactions with cyclooxygenase (COX) enzymes . Enzymatic hydrolysis rates of the urea bond can be measured using HPLC-MS to assess metabolic stability .
Q. What advanced separation techniques resolve enantiomeric or diastereomeric forms of this compound?
- Methodological Answer : Chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) are effective for enantiomer separation. For example, (2RS)-2-(4-ethylphenyl)propanoic acid derivatives are resolved using amylose-based CSPs with heptane/ethanol mobile phases . X-ray crystallography of co-crystals with chiral resolving agents (e.g., 1-phenylethylamine) provides absolute configuration confirmation .
Q. How can researchers validate the compound’s mechanism of action in enzymatic inhibition studies?
- Methodological Answer : Use kinetic assays (e.g., fluorescence polarization or surface plasmon resonance) to measure binding affinity (Kd) and inhibition constants (Ki). For urea-containing analogs, competitive inhibition mechanisms are inferred from Lineweaver-Burk plots. Molecular docking (e.g., AutoDock Vina) models interactions between the carbamoyl group and enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
